Home > Products > Screening Compounds P134880 > Cyclo(-RGDfK) Trifluoroacetate
Cyclo(-RGDfK) Trifluoroacetate -

Cyclo(-RGDfK) Trifluoroacetate

Catalog Number: EVT-3174678
CAS Number:
Molecular Formula: C29H42F3N9O9
Molecular Weight: 717.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclo(-RGDfK) trifluoroacetate is a synthetic cyclic peptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins [, ]. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions, playing crucial roles in various biological processes, including angiogenesis, tumor growth, and metastasis []. The peptide sequence, Arg-Gly-Asp (RGD), is a ubiquitous cell adhesion motif found in various extracellular matrix proteins []. Cyclo(-RGDfK) trifluoroacetate mimics the RGD motif, thereby competitively binding to integrins and inhibiting their downstream signaling pathways [, ]. This makes it a valuable tool for studying integrin function and for developing targeted therapies for various diseases, including cancer [, ].

Synthesis Analysis

Several methods for the synthesis of Cyclo(-RGDfK) and its derivatives are reported in the literature. The general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification steps [].

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is assembled on a solid support resin using standard Fmoc or Boc chemistry [].
  • Cyclization: The linear peptide is cleaved from the resin and cyclized, typically using head-to-tail cyclization strategies [].
  • Purification: The crude cyclic peptide is purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity Cyclo(-RGDfK) trifluoroacetate [].
Molecular Structure Analysis

Cyclo(-RGDfK) trifluoroacetate comprises a cyclic pentapeptide with the sequence arginine-glycine-aspartic acid-D-phenylalanine-lysine, forming a ring structure []. The trifluoroacetate acts as a counterion to balance the positive charge of the arginine and lysine residues in the peptide.

Structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the conformation of Cyclo(-RGDfK) and its interactions with integrins. These studies have revealed that the cyclic structure and specific amino acid sequence are crucial for its high affinity and selectivity towards αvβ3 and αvβ5 integrins [, ].

Chemical Reactions Analysis

Furthermore, the presence of specific functional groups in Cyclo(-RGDfK) trifluoroacetate, such as the carboxyl group of aspartic acid and the amino groups of arginine and lysine, allows for further chemical modifications. These modifications can be used to conjugate the peptide to other molecules, such as fluorescent probes, nanoparticles, or radioisotopes, for various research and therapeutic applications [, , , ].

Mechanism of Action

Cyclo(-RGDfK) trifluoroacetate acts as a competitive inhibitor of integrin αvβ3 and αvβ5 [, ]. Its mechanism of action involves binding to the integrin's active site, which normally recognizes the RGD motif present in extracellular matrix proteins like vitronectin and fibronectin [, ]. This competitive binding blocks the interaction between integrins and their natural ligands, thereby inhibiting integrin-mediated signaling pathways.

Disruption of these pathways affects several cellular processes, including cell adhesion, migration, proliferation, and survival, ultimately contributing to the therapeutic effects observed in preclinical studies, particularly in the context of cancer [, ].

Applications
  • Tumor Imaging: The peptide's ability to target integrin αvβ3, overexpressed in many tumor types, makes it valuable for tumor imaging. Radiolabeled versions of Cyclo(-RGDfK) have been developed for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging [, , , ]. For instance, 99mTc-labeled cyclic RGDfK dimers have shown promise in imaging glioma integrin αvβ3 expression in vivo [].
  • Targeted Drug Delivery: Conjugating Cyclo(-RGDfK) to nanoparticles or other drug delivery vehicles enables targeted drug delivery to tumor cells, enhancing therapeutic efficacy and minimizing off-target effects [, , ]. For example, a study demonstrated the potential of dimeric c(RGD) peptide-conjugated nanostructured lipid carriers for targeted delivery of Gambogic acid to breast cancer cells [].
  • Tissue Engineering: The peptide's cell adhesion properties have been investigated for tissue engineering applications. It has been incorporated into scaffolds and hydrogels to promote cell attachment, proliferation, and differentiation [, , ]. One study highlighted that cyclo(RGDfK) functionalized spider silk cell scaffolds significantly improved cell adhesion and performance in cell culture [].
  • Studying Integrin Function: As a potent and selective integrin antagonist, Cyclo(-RGDfK) trifluoroacetate is an invaluable tool for studying integrin function in various biological processes, including cell adhesion, migration, and signal transduction [, , ].

Cyclo(-RGDfV) (Cilengitide)

Compound Description: Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. It acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins, effectively inhibiting angiogenesis and tumor growth. Cilengitide has undergone extensive preclinical and clinical evaluations, reaching Phase III clinical trials for glioblastoma treatment. []

Relevance: Cilengitide is structurally very similar to Cyclo(-RGDfK) Trifluoroacetate, differing only in the substitution of lysine (K) with valine (V) in the cyclic peptide sequence. This minor modification significantly impacts its pharmacological properties and selectivity for integrin subtypes compared to Cyclo(-RGDfK) Trifluoroacetate. []

GluDTPA-Cyclo(RGDfK)

Compound Description: This compound consists of the cyclic RGDfK peptide conjugated to a GluDTPA chelator. The GluDTPA moiety enables radiolabeling with radionuclides like 177Lu, facilitating the development of radiopharmaceuticals for targeted therapy of tumors expressing αvβ3 integrin. While the radiolabeled compound showed promising radiochemical properties and biodistribution, its low tumor uptake limits its therapeutic applications. []

Relevance: GluDTPA-Cyclo(RGDfK) directly incorporates the cyclic RGDfK peptide of Cyclo(-RGDfK) Trifluoroacetate. The addition of the GluDTPA chelator adds a radiolabeling functionality while maintaining the integrin-targeting properties of the RGDfK motif. []

DOTA-E[c(RGDfK)]2

Compound Description: This compound is a dimer of the cyclic RGDfK peptide linked by a glutamic acid residue (E) and conjugated to the macrocyclic chelator DOTA. This structure enables radiolabeling with 68Ga for PET imaging. This dimeric construct exhibits increased integrin binding affinity (avidity) compared to monomeric RGD peptides, leading to enhanced tumor uptake and improved visualization of integrin expression in vivo. [, ]

Relevance: This compound shares the core cyclic RGDfK structure with Cyclo(-RGDfK) Trifluoroacetate. The dimeric configuration and DOTA chelator in DOTA-E[c(RGDfK)]2 highlight a strategy for enhancing the targeting and imaging capabilities based on the RGDfK motif present in Cyclo(-RGDfK) Trifluoroacetate. [, ]

99mTc-HYNIC-Galacto-RGD2

Compound Description: This imaging agent comprises a dimeric Galacto-RGD2 structure conjugated to a HYNIC chelator for labeling with 99mTc, used for SPECT imaging. This compound demonstrates high binding affinity for αvβ3 integrin, leading to significant tumor uptake and efficient tumor visualization. []

Relevance: While structurally distinct from Cyclo(-RGDfK) Trifluoroacetate, 99mTc-HYNIC-Galacto-RGD2 employs the same core cyclic RGD motif for targeting the αvβ3 integrin, emphasizing the versatility of this structure for developing various imaging agents. []

Cyclo(-RGDyK)

Compound Description: This cyclic pentapeptide is an early RGD-based imaging agent. It can be radiolabeled with iodine-123 ([123I]cyclo(RGDyV)) for preclinical evaluation. []

Relevance: Cyclo(-RGDyK) shares the core cyclic RGD structure with Cyclo(-RGDfK) Trifluoroacetate, differing only in the substitution of phenylalanine (F) with tyrosine (Y). This highlights how subtle modifications within the RGD motif can lead to variations in biological activity and imaging properties. []

c(RGDfK)-PEG-PLys/pDNA polyplex micelle

Compound Description: This polyplex micelle uses a block copolymer composed of cyclo(RGDfK), polyethylene glycol (PEG), and polylysine (PLys) to encapsulate plasmid DNA (pDNA). This system facilitates targeted gene delivery to cells expressing αvβ3 and αvβ5 integrins, resulting in enhanced transfection efficiency. []

Relevance: This gene delivery system directly utilizes the cell-targeting property of the cyclic RGDfK peptide also present in Cyclo(-RGDfK) Trifluoroacetate, demonstrating its utility in creating targeted therapeutic platforms beyond small-molecule inhibitors. []

[(99m)Tc(SQ168)(tricine)(TPPTS)]

Compound Description: This compound, utilizing a technetium-99m core with complex ligands, is designed to target the αvβ3 integrin. It incorporates a dimeric cyclic RGDfK structure (SQ168) for integrin binding and demonstrates promising tumor uptake and imaging capabilities in preclinical studies. [, ]

Relevance: Though structurally more complex, this compound and its variants highlight the use of a dimeric cyclic RGDfK structure, sharing the core motif with Cyclo(-RGDfK) Trifluoroacetate, to achieve enhanced integrin targeting for imaging purposes. [, ]

DOTA-TZ-Bis-cyclo(RGDfK)

Compound Description: This compound is a dimeric construct featuring two cyclo(RGDfK) peptides linked by a triazine core and conjugated to a DOTA chelator. This design aims to improve integrin αvβ3 binding affinity and facilitate PET imaging. In vitro studies showed a bivalency effect, resulting in enhanced binding affinity compared to its monomeric counterpart. []

Relevance: This dimeric compound further emphasizes the strategy of utilizing multiple copies of the cyclo(RGDfK) motif, also present in Cyclo(-RGDfK) Trifluoroacetate, to enhance binding affinity and achieve more effective integrin targeting. []

Properties

Product Name

Cyclo(-RGDfK) Trifluoroacetate

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H42F3N9O9

Molecular Weight

717.7 g/mol

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1

InChI Key

WHCQIPJAWCYHFT-HXSCNMCGSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.